1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular formula C7H12N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid
- 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
- 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazole derivatives that may lack this functional group.
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-6(7(12)9-8)5(2)11(3)10-4/h8H2,1-3H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCCNZILZPMIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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